1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl is a chemical compound with the molecular formula C13H19Cl2F3N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The trifluoromethoxy group attached to the phenethyl moiety imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Trifluoromethoxy)phenethyl)piperazine 2HCl can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride: Similar structure but different substituents on the piperazine ring.
1-(4-(Trifluoromethyl)phenethyl)piperazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19Cl2F3N2O |
---|---|
Molecular Weight |
347.20 g/mol |
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenyl]ethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2O.2ClH/c14-13(15,16)19-12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18;;/h1-4,17H,5-10H2;2*1H |
InChI Key |
QTPLNNQFWWPQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.